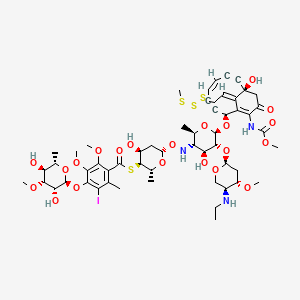

Calicheamicin

Description

Properties

CAS No. |

108212-75-5 |

|---|---|

Molecular Formula |

C55H74IN3O21S4 |

Molecular Weight |

1368.4 g/mol |

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1 |

InChI Key |

HXCHCVDVKSCDHU-PJKCJEBCSA-N |

Isomeric SMILES |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Appearance |

Solid powder |

Pictograms |

Irritant; Health Hazard |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calicheamicin; Calicheamicin gamma(1,I); Calichemicin gamma1; Calicheamicin gamma(1)I. |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Calicheamicin from Micromonospora echinospora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin, a potent enediyne antitumor antibiotic, was first isolated from the bacterium Micromonospora echinospora. Its discovery in the mid-1980s marked a significant milestone in the search for novel anticancer agents. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of this compound. It details the experimental protocols for the fermentation of Micromonospora echinospora, the extraction and purification of this compound, and the assays used to determine its biological activity. Quantitative data on its physicochemical properties and cytotoxic activity are presented in structured tables for clarity. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this remarkable natural product.

Discovery and Origin

This compound was first discovered in the mid-1980s by a scientist from Lederle Laboratories (now part of Pfizer) from a soil sample collected in Kerrville, Texas. The soil, locally known as "caliche," is a type of sedimentary rock rich in calcium carbonate. This unique environment harbored the actinomycete Micromonospora echinospora subsp. calichensis, the producer of this novel family of antitumor antibiotics.[1][2] Initial screening of the fermentation broth of this microorganism revealed potent antimicrobial and antitumor activities, leading to the isolation and characterization of the this compound complex.

Physicochemical and Biological Properties

This compound γ1I is the most notable member of the this compound family. It is a complex molecule with a molecular formula of C55H74IN3O21S4 and a molecular weight of 1368.4 g/mol . It is characterized by a unique enediyne core structure, which is responsible for its potent biological activity. Calicheamicins are highly potent cytotoxic agents, exhibiting activity against a broad range of cancer cell lines and demonstrating significant antitumor effects in vivo.[2]

Table 1: Physicochemical Properties of this compound γ1I

| Property | Value |

| Molecular Formula | C55H74IN3O21S4 |

| Molecular Weight | 1368.4 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| UV max (MeOH) | 238, 268, 320 nm |

Table 2: In Vitro Cytotoxicity of this compound γ1I against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Promyelocytic Leukemia | 0.01 - 0.1 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.05 - 0.5 |

| K562 | Chronic Myelogenous Leukemia | 0.1 - 1.0 |

| A549 | Lung Carcinoma | 0.5 - 5.0 |

| MCF-7 | Breast Adenocarcinoma | 0.2 - 2.0 |

| HT-29 | Colon Adenocarcinoma | 1.0 - 10.0 |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Biosynthesis of this compound

The biosynthesis of this compound in Micromonospora echinospora is a complex process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The enediyne core is assembled by the PKS from acetate and malonate precursors. This is followed by a series of post-PKS modifications, including oxidations, methylations, and glycosylations, to yield the final complex structure. The biosynthetic gene cluster for this compound has been identified and characterized, providing insights into the enzymatic machinery responsible for its production.

Caption: Overview of the this compound biosynthetic pathway.

Experimental Protocols

Fermentation of Micromonospora echinospora for this compound Production

Objective: To cultivate Micromonospora echinospora subsp. calichensis for the production of this compound.

Materials:

-

Micromonospora echinospora subsp. calichensis culture

-

Seed medium: Tryptic soy broth (30 g/L)

-

Production medium (per liter): 50 g soluble starch, 20 g glucose, 10 g peptone, 5 g yeast extract, 3 g CaCO3, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, 0.01 g FeSO4·7H2O. Adjust pH to 7.0.

-

Shake flasks (250 mL)

-

Fermenter (5 L)

Procedure:

-

Inoculate a 250 mL shake flask containing 50 mL of seed medium with a loopful of M. echinospora from a slant culture.

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Use the seed culture to inoculate a 5 L fermenter containing 3 L of production medium. The inoculum size should be 5% (v/v).

-

Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm.

-

Monitor the fermentation for this compound production by periodically taking samples and analyzing them by HPLC.

-

The fermentation is typically harvested after 7-10 days when the this compound titer reaches its maximum.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Harvest the fermentation broth and extract the whole broth (including mycelia) with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the this compound complex from other metabolites.

-

Monitor the fractions by TLC or HPLC and pool the fractions containing this compound.

-

Further purify the this compound-containing fractions by preparative reversed-phase HPLC using a C18 column and a gradient of methanol and water.

-

Collect the peak corresponding to this compound γ1I and evaporate the solvent to obtain the pure compound.

-

Confirm the identity and purity of the isolated this compound γ1I by mass spectrometry and NMR spectroscopy.

Caption: Workflow for the extraction and purification of this compound.

DNA Cleavage Assay

Objective: To assess the DNA-cleaving ability of this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound γ1I

-

Dithiothreitol (DTT) or glutathione (GSH) as a reducing agent

-

Tris-HCl buffer (pH 8.0)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (100 ng) in Tris-HCl buffer.

-

Add this compound γ1I to the reaction mixture at various concentrations (e.g., 0.1, 1, 10, 100 nM).

-

Initiate the DNA cleavage reaction by adding a reducing agent (e.g., 1 mM DTT).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Analyze the DNA samples by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates single-strand and double-strand DNA cleavage, respectively.

Mechanism of Action

The potent cytotoxicity of this compound is attributed to its unique mechanism of action, which involves sequence-selective binding to the minor groove of DNA and subsequent double-strand cleavage. The oligosaccharide portion of the molecule is responsible for the sequence-specific recognition, primarily targeting pyrimidine-rich sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[2]

Upon binding to DNA, the trisulfide group in the this compound molecule is reduced by cellular thiols like glutathione. This reduction triggers a Bergman cyclization of the enediyne core, generating a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to the formation of DNA radicals. These radicals subsequently react with oxygen, resulting in oxidative cleavage of the DNA backbone and causing double-strand breaks. The induction of these lethal double-strand breaks ultimately leads to apoptosis and cell death.

References

- 1. Improving the Production of Antitumor this compound by the Micromonospora echinospora Mutant Coupled with in situ Resin Adsorption in Fermentation Process | Semantic Scholar [semanticscholar.org]

- 2. Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of the Calicheamicin Enediyne Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1I is a potent antitumor antibiotic produced by the bacterium Micromonospora echinospora. Its remarkable biological activity stems from its unique enediyne core, a molecular warhead capable of causing double-stranded DNA cleavage. The biosynthesis of this complex natural product is a fascinating process orchestrated by a dedicated gene cluster, involving a highly reducing iterative type I polyketide synthase (PKS) and a series of tailoring enzymes, including four distinct glycosyltransferases. This technical guide provides an in-depth overview of the biosynthetic pathway of the this compound enediyne core, summarizing key enzymatic steps, presenting available data, and outlining experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a large gene cluster in Micromonospora echinospora. This cluster encodes all the necessary enzymatic machinery, including the core PKS, tailoring enzymes, glycosyltransferases, and proteins for regulation and self-resistance. The organization of this gene cluster has been a key area of research, providing fundamental insights into the biosynthesis of enediyne natural products.[1]

Biosynthesis of the Enediyne Core: The Role of CalE8

The construction of the this compound aglycone begins with the iterative type I polyketide synthase CalE8.[2][3] This enzyme catalyzes the assembly of a 15-carbon polyene chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units.[4] The CalE8 PKS is a highly reducing synthase, containing ketoreductase (KR) and dehydratase (DH) domains that act iteratively to produce a highly unsaturated polyketide chain.

In vitro reconstitution studies with CalE8 and its associated thioesterase, CalE7, have shown that this PKS can produce a mixture of octaketide polyenes.[2][3] This finding suggests that CalE8 is not solely responsible for determining the final structure of the enediyne core and that other accessory enzymes are required for the subsequent cyclization and modification steps. The exact mechanisms of these downstream modifications remain an active area of investigation.

Quantitative Data

While detailed kinetic parameters for the enzymes in the this compound biosynthetic pathway are not extensively compiled in the literature, the following table summarizes the types of quantitative data that are crucial for understanding and engineering this pathway. Further targeted biochemical studies are needed to populate such a table comprehensively.

| Enzyme | Substrate(s) | Product(s) | Km | kcat | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| CalE8 | Acetyl-CoA, Malonyl-CoA, NADPH | Octaketide polyenes | N/A | N/A | N/A | N/A | N/A | [2][3] |

| CalG1 | This compound intermediates, NDP-sugars | Glycosylated this compound intermediates | N/A | N/A | N/A | N/A | N/A | [5] |

| CalG2 | This compound intermediates, NDP-sugars | Glycosylated this compound intermediates | N/A | N/A | N/A | N/A | N/A | [5] |

| CalG3 | This compound intermediates, NDP-sugars | Glycosylated this compound intermediates | N/A | N/A | N/A | N/A | N/A | [5] |

| CalG4 | This compound intermediates, NDP-sugars | Glycosylated this compound intermediates | N/A | N/A | N/A | N/A | N/A | [5] |

N/A: Data not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of the this compound biosynthetic pathway. These protocols are compiled from descriptions in the scientific literature and are intended as a guide for researchers.

Protocol 1: Heterologous Expression and Purification of CalE8 PKS

This protocol describes the expression of CalE8 in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

- The calE8 gene is amplified from Micromonospora echinospora genomic DNA by PCR.

- The PCR product is cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

- The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a starter culture of the E. coli strain harboring the CalE8 expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C.

- Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.

- Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

- Elute the His-tagged CalE8 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Analyze the purified protein by SDS-PAGE.

- For storage, dialyze the purified protein against a suitable buffer and store at -80°C.

Protocol 2: In Vitro Assay for CalE8 PKS Activity

This protocol outlines a method to assess the activity of the purified CalE8 PKS.

1. Reaction Setup:

- Prepare a reaction mixture containing:

- Purified CalE8 enzyme

- Acetyl-CoA (starter unit)

- Malonyl-CoA (extender unit)

- NADPH (reducing equivalent)

- A suitable buffer (e.g., 100 mM HEPES, pH 7.5)

- Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

2. Product Extraction and Analysis:

- Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the polyketide products into the organic phase.

- Dry the organic extract and resuspend the residue in a suitable solvent for analysis.

- Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) to identify the octaketide polyenes.

Protocol 3: Heterologous Expression and Purification of CalG Glycosyltransferases

This protocol is a general guide for the expression and purification of the CalG1-4 enzymes.

1. Gene Cloning and Expression:

- Follow the same cloning and expression procedures as described for CalE8, using the respective calG genes.

2. Protein Purification:

- Follow the same purification procedure as described for CalE8 using Ni-NTA affinity chromatography.

Protocol 4: In Vitro Glycosylation Assay

This protocol describes a method to test the activity of the purified CalG enzymes.

1. Substrate Preparation:

- The aglycone acceptor substrate (a calicheamicinone intermediate) needs to be prepared. This may involve chemical synthesis or isolation from a mutant strain.

- The appropriate NDP-sugar donor substrates need to be synthesized or purchased.

2. Reaction Setup:

- Prepare a reaction mixture containing:

- Purified CalG enzyme

- Aglycone acceptor

- NDP-sugar donor

- A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

- Incubate the reaction at a controlled temperature (e.g., 30°C).

3. Product Analysis:

- Monitor the reaction progress by HPLC.

- Analyze the products by LC-MS to confirm the addition of the sugar moiety to the aglycone.

Visualizations

Diagram 1: Biosynthetic Pathway of the this compound Enediyne Core

References

- 1. Complete set of glycosyltransferase structures in the this compound biosynthetic pathway reveals the origin of regiospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Octaketide Polyenes by the this compound Polyketide Synthase CalE8: Implications for the Biosynthesis of Enediyne Core Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of octaketide polyenes by the this compound polyketide synthase CalE8: implications for the biosynthesis of enediyne core structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Aryltetrasaccharide Moiety: A Linchpin in Calicheamicin's DNA Targeting and Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The potent antitumor antibiotic calicheamicin γ1I owes its remarkable DNA-cleaving capabilities to a sophisticated molecular architecture, in which the aryltetrasaccharide moiety plays a pivotal and indispensable role. This carbohydrate domain is not merely a passive component but rather the primary determinant of the molecule's sequence-specific recognition and high-affinity binding to the minor groove of DNA, ultimately guiding the enediyne "warhead" to its target.[1][2][3][4] This technical guide delves into the critical function of the aryltetrasaccharide in the this compound-DNA interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Aryltetrasaccharide: Architect of Sequence-Specific DNA Recognition

The aryltetrasaccharide component of this compound γ1I is responsible for anchoring the entire molecule within the minor groove of DNA, demonstrating a distinct preference for pyrimidine-rich sequences, most notably 5'-TCCT-3'.[5][6] This specificity is achieved through a combination of shape complementarity and a network of specific intermolecular interactions between the sugar residues and the floor of the minor groove.

Solution structures determined by NMR spectroscopy have revealed that the aryltetrasaccharide adopts an extended conformation, allowing it to span the recognition sequence.[1][6][7] This intricate dance of molecular recognition involves a series of van der Waals contacts and crucial hydrogen bonds. For instance, the thio sugar B is positioned edgewise in the minor groove, with its hydroxyl group forming a hydrogen bond with the N3 atom of adenine in the complementary strand.[5] Furthermore, the aromatic ring C, with its iodine and methyl groups, is directed towards the floor of the groove, contributing to the stability of the complex.[5] A critical interaction involves the iodine atom on the thiobenzoate ring, which forms a hydrogen bond with the exocyclic amino proton of a guanine residue, significantly contributing to the binding affinity.[1][2][6][7]

The binding of the aryltetrasaccharide is not a rigid process but is thought to involve an "induced fit" mechanism, where the DNA may undergo localized conformational changes to accommodate the drug.[8] This dynamic interplay ensures a snug and highly specific interaction, a prerequisite for the subsequent DNA cleavage by the enediyne core.

Quantitative Analysis of this compound-DNA Binding

The thermodynamic stability of the this compound-DNA complex is a key determinant of its biological activity. The Gibbs free energy (ΔG) of binding provides a quantitative measure of this stability. The association of this compound with its target DNA sequences is dominated by non-ionic forces rather than electrostatic interactions.[9][10]

| DNA Sequence | Binding Free Energy (ΔG) at 0°C (kcal/mol) | Salt Dependence (50 mM - 1 M NaCl) |

| 5'-TCCT-3' | -8.9 | Sharp increase in affinity below 150 mM NaCl |

| 5'-TTGT-3' | -7.8 to -7.9 | Insensitive |

| 5'-ATCT-3' | -7.8 to -7.9 | Insensitive |

Table 1: Gibbs Free Energy of this compound Binding to Different DNA Sequences. The data illustrates the higher affinity of this compound for its primary recognition site, TCCT, particularly at lower salt concentrations.[10]

Experimental Protocols for Studying this compound-DNA Interactions

The elucidation of the this compound-DNA binding mechanism has been made possible through a variety of sophisticated biophysical and biochemical techniques. Here, we provide detailed methodologies for three key experimental approaches.

Hydroxyl Radical Footprinting

This technique is employed to identify the specific DNA region protected by a bound ligand from cleavage by hydroxyl radicals.[9][11]

Experimental Workflow:

References

- 1. This compound-DNA complexes: warhead alignment and saccharide recognition of the minor groove - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-DNA complexes: warhead alignment and saccharide recognition of the minor groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. scite.ai [scite.ai]

- 5. pharmacology - Why do the calicheamicins bind to DNA at the minor, rather than the major, groove? - Biology Stack Exchange [biology.stackexchange.com]

- 6. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Hydroxyl radical footprinting of this compound. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. pubs.acs.org [pubs.acs.org]

The Bergman Cyclization: A Core Mechanism in Calicheamicin's DNA-Cleaving Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1I is a member of the enediyne class of natural products, renowned for its extraordinary potency as an antitumor agent. Its mechanism of action is centered on the ability to induce sequence-selective double-stranded breaks in DNA, a consequence of a fascinating and elegant chemical transformation known as the Bergman cyclization. This technical guide provides a comprehensive overview of the Bergman cyclization reaction in the context of this compound activation, intended for researchers, scientists, and professionals involved in drug development. The document delves into the molecular intricacies of the activation process, presents quantitative data on its kinetics and thermodynamics, and furnishes detailed protocols for key experimental assays.

The Activation Cascade: From Inert Prodrug to a DNA-Cleaving Warhead

In its native state, this compound γ1I is a stable prodrug. Its potent cytotoxic activity is unleashed through a cascade of reactions, culminating in the Bergman cyclization of its enediyne core. This activation process is initiated by the nucleophilic attack of a thiol-containing molecule, such as glutathione, which is abundant in the cellular environment.

The activation pathway can be summarized in the following key steps:

-

Thiol Attack and Trisulfide Reduction: The process begins with the nucleophilic attack of a thiol on the central sulfur atom of this compound's methyl trisulfide group. This leads to the cleavage of the trisulfide and the formation of a thiol-calicheamicin mixed disulfide intermediate.

-

Intramolecular Michael Addition: The newly formed thiol intermediate then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone within the enediyne core. This reaction is crucial as it induces a significant conformational change in the 10-membered ring containing the enediyne moiety.

-

Bergman Cyclization: The conformational change brings the two acetylenic carbons of the enediyne into close proximity, facilitating the Bergman cyclization. This pericyclic reaction transforms the enediyne into a highly reactive and transient 1,4-didehydrobenzene diradical (a p-benzyne intermediate).[1][2][3]

-

DNA Cleavage: The p-benzyne diradical is a potent hydrogen-abstracting species. Positioned within the minor groove of DNA, it abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands. This leads to the formation of DNA radicals, which, in the presence of molecular oxygen, results in oxidative cleavage of the phosphodiester backbone, causing double-stranded DNA breaks.[4][5][6]

The oligosaccharide tail of this compound plays a critical role in this process by guiding the molecule to specific DNA sequences, thereby ensuring the targeted delivery of the cytotoxic warhead to the DNA.[7][8] This sequence-specific binding is a key determinant of this compound's biological activity.

Quantitative Data on this compound Activation

The following tables summarize the available quantitative data on the kinetics and thermodynamics of this compound activation and DNA cleavage.

| Parameter | Value | Conditions | Reference(s) |

| Thiol Activation Kinetics | |||

| Second-order rate constant (k) for reaction with Aminoethanethiol (AET) | 1.8 M⁻¹s⁻¹ (in absence of DNA) | pH 7.4, 25°C | [9] |

| Second-order rate constant (k) for reaction with Aminoethanethiol (AET) | 1.1 M⁻¹s⁻¹ (in presence of DNA) | pH 7.4, 25°C | [9] |

| Second-order rate constant (k) for reaction with Glutathione (GSH) | 0.4 M⁻¹s⁻¹ (in absence of DNA) | pH 7.4, 25°C | [9] |

| Second-order rate constant (k) for reaction with Glutathione (GSH) | 0.2 M⁻¹s⁻¹ (in presence of DNA) | pH 7.4, 25°C | [9] |

| Bergman Cyclization Thermodynamics (Theoretical) | |||

| Activation Energy (Ea) | 19.3 - 22.0 kcal/mol | Density Functional Theory (DFT) calculations | [10][11] |

| Activation Free Energy (ΔG‡) | 38.6 - 42.5 kcal/mol | DFT calculations on different this compound models | [11] |

| DNA Cleavage | |||

| Double-Strand Break (DSB) to Single-Strand Break (SSB) Ratio | ~1:2 in purified plasmid DNA | [10] | |

| Double-Strand Break (DSB) to Single-Strand Break (SSB) Ratio | ~1:3 in cellular DNA | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Bergman cyclization-mediated activation and DNA cleavage of this compound.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay is used to visualize and quantify the cleavage of plasmid DNA by activated this compound. The different topological forms of plasmid DNA (supercoiled, relaxed circular, and linear) are separated by agarose gel electrophoresis.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

This compound γ1I stock solution (1 mM in DMSO)

-

Activating thiol solution (e.g., 100 mM Glutathione in water, freshly prepared)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl

-

Loading Buffer: 6X (0.25% bromophenol blue, 0.25% xylene cyanol FF, 30% glycerol in water)

-

Agarose

-

1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide solution (10 mg/mL) or other DNA stain

-

DNA ladder

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture in the following order:

-

Nuclease-free water to a final volume of 20 µL.

-

2 µL of 10X Reaction Buffer.

-

1 µL of supercoiled plasmid DNA (0.5 µg).

-

Varying concentrations of this compound γ1I (e.g., 0, 1, 5, 10, 50, 100 nM final concentration).

-

-

Initiate the reaction by adding 2 µL of the activating thiol solution (e.g., 10 mM final concentration of Glutathione).

-

Gently mix the contents and incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 4 µL of 6X Loading Buffer.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

-

Load the entire reaction mixture into the wells of the gel.

-

Load a DNA ladder in a separate well.

-

Run the gel at a constant voltage (e.g., 100 V) for an appropriate amount of time (e.g., 1-2 hours), until the dye fronts have migrated sufficiently.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light using a gel documentation system.

-

The supercoiled (uncleaved) DNA will migrate fastest, followed by the linear (double-strand break) form, and then the relaxed circular (single-strand break) form.

-

Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form.

-

Kinetic Analysis of this compound Activation using UV-Vis Spectroscopy

This method monitors the change in the UV-Vis absorbance spectrum of this compound upon reaction with a thiol, allowing for the determination of reaction kinetics.

Materials:

-

This compound γ1I stock solution (in DMSO)

-

Activating thiol solution (e.g., Glutathione in buffer)

-

Reaction Buffer: (e.g., 50 mM phosphate buffer, pH 7.4)

-

Quartz cuvettes

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Instrument Setup:

-

Set the spectrophotometer to the desired wavelength for monitoring the reaction (e.g., 334 nm, the absorbance maximum of the enediyne chromophore).

-

Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C).

-

-

Measurement:

-

In a quartz cuvette, add the reaction buffer and a known concentration of this compound γ1I.

-

Blank the spectrophotometer with this solution.

-

Initiate the reaction by adding a specific concentration of the activating thiol.

-

Immediately start recording the absorbance at the chosen wavelength over time.

-

-

Data Analysis:

-

The decrease in absorbance corresponds to the consumption of the this compound enediyne core.

-

Plot the absorbance versus time.

-

Fit the data to an appropriate kinetic model (e.g., pseudo-first-order if the thiol is in large excess) to determine the observed rate constant (k_obs).

-

By performing the experiment at different thiol concentrations, the second-order rate constant (k) can be determined from the slope of a plot of k_obs versus thiol concentration.

-

Stopped-Flow Kinetic Analysis

For very fast reactions, stopped-flow spectroscopy provides the necessary time resolution (milliseconds) to study the initial kinetics of this compound activation.

Materials:

-

This compound γ1I solution in buffer

-

Activating thiol solution in the same buffer

-

Stopped-flow spectrophotometer

Procedure:

-

Instrument Setup:

-

Load the this compound solution into one syringe of the stopped-flow instrument and the activating thiol solution into the other.

-

Set the instrument to monitor the change in absorbance or fluorescence at a specific wavelength upon mixing.

-

-

Measurement:

-

Rapidly mix the two solutions by driving the syringes.

-

The instrument records the spectroscopic signal as a function of time immediately after mixing.

-

-

Data Analysis:

-

The resulting kinetic trace is analyzed using appropriate software to fit the data to a kinetic model and extract the rate constants for the early events in the activation process.

-

Hydroxyl Radical Footprinting of this compound-DNA Binding

This technique is used to determine the precise binding site of this compound on a DNA fragment. Hydroxyl radicals cleave the DNA backbone with little sequence specificity, except where the DNA is protected by a bound molecule.

Materials:

-

DNA fragment of interest, radiolabeled at one end.

-

This compound γ1I

-

Fenton's reagent: Iron(II)-EDTA complex and hydrogen peroxide

-

Ascorbate

-

Denaturing polyacrylamide gel

-

Sequencing ladder of the same DNA fragment (e.g., Maxam-Gilbert sequencing)

Procedure:

-

Binding Reaction:

-

Incubate the radiolabeled DNA fragment with varying concentrations of this compound γ1I to allow for binding.

-

-

Hydroxyl Radical Cleavage:

-

Expose the DNA-calicheamicin complexes to hydroxyl radicals generated by Fenton's reagent for a short period.

-

-

Analysis:

Mandatory Visualizations

Bergman Cyclization and DNA Cleavage Pathway

Caption: this compound activation pathway.

Experimental Workflow for DNA Cleavage Assay

Caption: DNA cleavage assay workflow.

Conclusion

The Bergman cyclization is a cornerstone of this compound's potent antitumor activity. Understanding the intricate details of its activation mechanism, kinetics, and the resulting DNA cleavage is paramount for the rational design of novel enediyne-based therapeutics and antibody-drug conjugates. This technical guide provides a foundational understanding and practical experimental approaches for researchers in this exciting and impactful field of drug discovery and development. The provided protocols serve as a starting point, and optimization may be required based on specific experimental conditions and objectives.

References

- 1. Stopped-flow - Wikipedia [en.wikipedia.org]

- 2. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bento.bio [bento.bio]

- 4. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insights into this compound-DNA interactions derived from a model nucleosome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exclusive production of bistranded DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxyl radical footprinting of this compound. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydroxyl radical "footprinting": high-resolution information about DNA-protein contacts and application to lambda repressor and Cro protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cytotoxicity of Enediyne Antitumor Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enediyne antitumor antibiotics represent a class of exceptionally potent natural products with remarkable cytotoxicity against cancer cells.[1] Their unique molecular architecture, featuring a nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond (the "enediyne" core), is central to their biological activity.[1] This guide provides an in-depth technical overview of the cytotoxic mechanisms of enediyne antibiotics, focusing on their mode of action, the cellular pathways they trigger, and the experimental protocols used to characterize their effects.

Core Mechanism of Action: DNA Damage via Radical-Induced Cleavage

The profound cytotoxicity of enediyne antibiotics stems from their ability to generate highly reactive diradical species, which in turn cause significant damage to cellular DNA, primarily through double-strand breaks (DSBs).[2][3] This process is initiated by a chemical trigger that leads to the cycloaromatization of the enediyne core.

Upon activation, typically through a thiol-mediated reaction or other specific triggers, the enediyne core undergoes a Bergman or Myers-Saito cyclization.[1] This rearrangement transforms the enediyne into a highly reactive p-benzyne or related diradical species.[4] Positioned within the minor groove of the DNA helix, this diradical can abstract hydrogen atoms from the deoxyribose backbone of DNA.[4] This action leads to the formation of DNA-centered radicals, which can result in single-strand breaks (SSBs) and, more potently, double-strand breaks (DSBs), ultimately triggering cell death pathways.[2][3]

Some enediynes, like C-1027, have the unique ability to induce DNA interstrand cross-links (ICLs) in addition to DSBs, particularly under hypoxic conditions.[5][6] This dual-damage capability may contribute to their efficacy in the low-oxygen environments often found in solid tumors.

Quantitative Cytotoxicity Data

The potency of enediyne antibiotics is reflected in their low half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines. The following tables summarize the reported IC50 values for several prominent enediyne compounds.

| Enediyne | Cell Line | IC50 Value | Citation |

| Neocarzinostatin | C6 (Rat Glioma) | 493.64 nM | [7] |

| U87MG (Human Glioblastoma) | 462.96 nM | [7] | |

| Calicheamicin (as CMC-544 conjugate) | B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | 0.15 - 4.9 ng/mL | [2] |

| Lidamycin (C-1027) | SP2/0 (Mouse Myeloma) | 0.5623 ± 0.0051 nmol/L | [1] |

| A549 (Human Non-small Cell Lung Cancer) | 1.70 ± 0.75 nmol/L | [8] | |

| H460 (Human Non-small Cell Lung Cancer) | 0.043 ± 0.026 nmol/L | [8] | |

| P19 (Mouse Embryonal Carcinoma) | ~0.01 nM (effective dose for colony formation inhibition) | [9] | |

| C-1027 (fragment) | Pharyngeal Neoplasm Cell Line | 0.07 fmol/L | [10] |

Signaling Pathways in Enediyne-Induced Cytotoxicity

The extensive DNA damage caused by enediynes activates cellular stress response pathways, primarily the DNA Damage Response (DDR) and apoptotic signaling cascades.

DNA Damage Response (DDR) Pathway

The generation of DSBs by enediynes is a critical signal that activates the DDR network. The master kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are central to this response.

Apoptotic Pathway

If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. Enediyne-induced apoptosis can proceed through mitochondria-dependent (intrinsic) pathways.

Key Experimental Protocols

Assessing the cytotoxicity of enediyne antibiotics involves a variety of in vitro assays to measure cell viability, DNA damage, cell cycle progression, and apoptosis.

Clonogenic Survival Assay

This assay is the gold standard for determining the long-term reproductive viability of cells after treatment with a cytotoxic agent.

Methodology:

-

Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a predetermined number of cells into 6-well plates or petri dishes. The number of cells seeded will depend on the expected toxicity of the enediyne concentration being tested.

-

Treatment: Allow cells to adhere for several hours. Treat the cells with a range of concentrations of the enediyne antibiotic for a specified duration.

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

-

Fixation and Staining: Aspirate the medium and wash the colonies with PBS. Fix the colonies with a solution such as 10% neutral buffered formalin for 15-30 minutes. Stain the fixed colonies with a 0.5% crystal violet solution for approximately 30-60 minutes.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group compared to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Culture cells in the presence of the enediyne antibiotic for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the enediyne and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M phase arrest is a common indicator of DSB-inducing agents.

Conclusion

Enediyne antitumor antibiotics are among the most potent cytotoxic agents ever discovered. Their mechanism of action, centered on the generation of diradicals that induce severe DNA damage, triggers robust cellular responses leading to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms and the application of the described experimental protocols are crucial for the continued development and optimization of enediyne-based cancer therapies, including their use as payloads in antibody-drug conjugates (ADCs).

References

- 1. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-1027, a radiomimetic enediyne anti-cancer drug, preferentially targets hypoxic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-1027, a radiomimetic enediyne anticancer drug, preferentially targets hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of mouse embryonic carcinoma cell growth by lidamycin through down-regulation of embryonic stem cell-like genes Oct4, Sox2 and Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Relationship between the molecular composition of C1027, a new macromolecular antibiotic with enediyne chromophore, and its antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision of a Molecular Scalpel: An In-depth Technical Guide to Calicheamicin's Induction of Double-Strand DNA Breaks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1 is a member of the enediyne class of antitumor antibiotics, originally isolated from the bacterium Micromonospora echinospora.[1] Renowned for its extraordinary potency, this compound's cytotoxic effects stem from its unique and highly efficient mechanism of inducing double-strand DNA breaks (DSBs), a type of damage that is particularly challenging for cancer cells to repair, often leading to apoptosis.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's mode of action, with a focus on the generation of double-strand DNA breaks. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate chemistry and biology of this potent molecule.

The Molecular Mechanism of this compound-Induced DNA Damage

The action of this compound is a multi-step process that begins with sequence-specific recognition of DNA and culminates in the generation of a highly reactive diradical species that cleaves the DNA backbone.[4]

DNA Recognition and Binding

This compound's journey to its target begins with its aryltetrasaccharide moiety, which is responsible for recognizing and binding to the minor groove of DNA.[4] This recognition is sequence-specific, with a preference for oligopyrimidine tracts such as 5'-TCCT-3' and 5'-TTTT-3'.[5][6] The binding is primarily driven by non-ionic forces, with the carbohydrate tail anchoring the molecule in the minor groove, thereby positioning the "warhead" enediyne core for its subsequent reaction.[7][8]

Reductive Activation and the Trisulfide Trigger

Once bound to DNA, the trisulfide group within the this compound molecule acts as a trigger for its activation.[9] Intracellular reducing agents, such as glutathione, attack the central sulfur atom of the trisulfide, initiating a cascade of reactions. This leads to a conformational change in the molecule, bringing the two acetylene groups of the enediyne core into close proximity.[9]

Bergman Cyclization and Diradical Formation

The conformational change induced by the reduction of the trisulfide trigger facilitates a crucial chemical transformation known as the Bergman cyclization.[4] This reaction converts the enediyne core into a highly reactive 1,4-didehydrobenzene diradical.[2] This diradical is a potent hydrogen-abstracting species, poised to interact with the nearby DNA backbone.

Hydrogen Abstraction and DNA Strand Scission

The 1,4-didehydrobenzene diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.[4] This hydrogen abstraction generates DNA radicals, which, in the presence of molecular oxygen, undergo further reactions that lead to the cleavage of the phosphodiester backbone, resulting in a double-strand break.[9]

Quantitative Analysis of this compound-DNA Interactions

| Parameter | Value/Observation | DNA Sequence | Reference(s) |

| Gibbs Free Energy of Binding (ΔG) | -7.8 to -7.9 kcal/mol | TTGT and ATCT | |

| -7.6 to -8.9 kcal/mol (salt dependent) | TCCT | [7] | |

| Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) | Approx. 1:2 to 1:3 | Purified plasmid DNA and cellular DNA | |

| Kinetic Rate Constants (k) | k1' (Form I to Form II) is lower for this compound than esperamicin C, but the subsequent k2 (Form II to Form III) is fast, making this compound a better double-strand cleaving agent. | Covalently closed circular PM2 DNA | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's DNA-damaging effects.

In Vitro DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay is used to visualize and quantify the cleavage of plasmid DNA by this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound γ1

-

Dithiothreitol (DTT) or Glutathione (GSH) for activation

-

TAE or TBE buffer

-

Agarose

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Agarose gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing plasmid DNA (e.g., 200 ng), this compound at the desired concentration, and reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Activation: Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.

-

Agarose Gel Electrophoresis:

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.[14]

-

The three forms of plasmid DNA will be visible: supercoiled (Form I, fastest migrating), nicked circular (Form II), and linear (Form III, slowest migrating).

-

Quantify the intensity of each band using densitometry software to determine the extent of single-strand and double-strand breaks.

-

Cellular DNA Damage Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cells treated with this compound

-

Low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline or neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Harvest cells treated with this compound and resuspend them in PBS.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and spread the mixture onto a microscope slide.[4][15]

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[4]

-

DNA Unwinding: Place the slides in an alkaline or neutral buffer to unwind the DNA.[4]

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[4]

-

Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.[4]

-

Analysis: The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage parameters like tail length, tail moment, and olive tail moment.[4]

Immunofluorescence Staining of γH2AX Foci

This method detects the phosphorylation of histone H2AX (γH2AX), an early marker of double-strand breaks.

Materials:

-

Cells grown on coverslips and treated with this compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[1][16]

-

Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[1][16]

-

Blocking: Block non-specific antibody binding with a blocking solution for 30-60 minutes.[1][16]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.[1][17]

-

Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[1][17]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[16]

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of double-strand breaks.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

This compound-induced double-strand breaks trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR).

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. Salt dependence of this compound-DNA site-specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for the quantification of DNA double-strand breaks determined from the distribution of DNA fragment sizes measured by pulsed-field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. surface.syr.edu [surface.syr.edu]

- 11. bento.bio [bento.bio]

- 12. addgene.org [addgene.org]

- 13. lubio.ch [lubio.ch]

- 14. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. crpr-su.se [crpr-su.se]

- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian at the Gate: An In-depth Technical Guide to the Self-Sacrifice Resistance Mechanism in Calicheamicin-Producing Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The potent enediyne antitumor antibiotic, calicheamicin, produced by Micromonospora echinospora, possesses the remarkable ability to cleave double-stranded DNA, making it a valuable therapeutic agent. However, the producing organism must possess a robust self-resistance mechanism to avoid suicide. This technical guide delves into the core of this defense: a fascinating "self-sacrifice" mechanism. This process involves a dedicated protein that intercepts and neutralizes this compound, leading to the destruction of both the antibiotic and the protective protein. This guide will provide a comprehensive overview of the key proteins involved, their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their study.

Introduction to this compound and the Imperative of Self-Resistance

This compound γ1 is a member of the enediyne family of natural products, renowned for their potent cytotoxicity.[1] Its mechanism of action involves binding to the minor groove of DNA and undergoing a Bergman cyclization to generate a highly reactive diradical species, which then abstracts hydrogen atoms from the DNA backbone, leading to strand scission.[1][2] This indiscriminate toxicity necessitates a sophisticated self-resistance mechanism within the producing bacterium, Micromonospora echinospora.[1]

Initial hypotheses for resistance in antibiotic-producing organisms centered on mechanisms like drug efflux, target modification, or enzymatic inactivation. However, the discovery of the calC gene within the this compound biosynthetic gene cluster unveiled a novel and elegant strategy: self-sacrifice.[1]

The Key Players: CalC, CalU16, and CalU19

The primary mediators of this self-sacrifice resistance are a family of proteins characterized by a Steroidogenic Acute Regulatory protein (StAR)-related transfer (START) domain.[3][4][5] To date, three such proteins have been identified and characterized in the this compound producer: CalC, CalU16, and CalU19.[4]

These proteins act as molecular sponges, binding to this compound and presenting an alternative target for the reactive diradical. This sacrificial act prevents the antibiotic from reaching its ultimate target, the bacterial chromosome.

CalC: The Archetype of Self-Sacrifice

CalC was the first identified protein in this resistance pathway.[1] Structural studies have revealed that CalC possesses a START domain, a fold typically associated with lipid binding and transport.[3][6] This structural motif forms a hydrophobic cavity that accommodates the this compound molecule.[3]

CalU16 and CalU19: Expanding the Protective Arsenal

Further investigation of the this compound biosynthetic gene cluster led to the identification of two other proteins, CalU16 and CalU19, which also confer resistance.[4] Structural analysis confirmed that both CalU16 and CalU19 are structural homologues of CalC and possess the characteristic START domain.[4][5]

The Mechanism of Self-Sacrifice: A Molecular Dance of Destruction

The self-sacrifice mechanism is a precisely orchestrated process that results in the mutual annihilation of the resistance protein and the this compound molecule.

-

Binding and Sequestration: The START domain of the resistance protein (CalC, CalU16, or CalU19) binds the this compound molecule within its hydrophobic pocket, effectively sequestering it from the cellular environment.[3][4]

-

Activation and Hydrogen Abstraction: Upon activation of the this compound warhead, the resulting diradical abstracts a hydrogen atom from a specific glycine residue within the active site of the resistance protein.[6] In CalC, this critical residue is Gly113.[6]

-

Proteolysis and Inactivation: This hydrogen abstraction initiates a cascade of events leading to the oxidative cleavage of the resistance protein's polypeptide backbone.[3][6] Concurrently, the this compound molecule is quenched and rendered harmless.[1]

This single-turnover event ensures that one molecule of the resistance protein neutralizes one molecule of this compound, hence the term "self-sacrifice."[7]

Quantitative Analysis of Resistance

The efficacy of these self-sacrifice proteins has been quantified through heterologous expression in a this compound-sensitive host, such as Escherichia coli. The level of resistance is typically determined by measuring the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the host strain expressing the resistance gene.

| Resistance Protein | Host Organism | Fold Increase in Resistance (compared to control) | Reference |

| CalU16 | E. coli | 80-fold | [4] |

| CalU19 | E. coli | 330-fold | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-sacrifice resistance mechanism.

Heterologous Expression and MIC Determination

This protocol describes the expression of CalC, CalU16, or CalU19 in E. coli and the subsequent determination of this compound resistance.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

Luria-Bertani (LB) medium

-

This compound γ1

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Clone the coding sequence of calC, calU16, or calU19 into an appropriate expression vector.

-

Transform the expression construct into the E. coli expression strain. As a negative control, transform an empty vector into the same strain.

-

Grow overnight cultures of the transformed E. coli strains in LB medium containing the appropriate antibiotic for plasmid selection.

-

In a 96-well microtiter plate, prepare a serial dilution of this compound γ1 in LB medium.

-

Inoculate the wells with the overnight cultures, diluted to a starting OD600 of 0.05.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Incubate the plates at 37°C with shaking for 18-24 hours.

-

Determine the OD600 of each well using a microplate reader.

-

The MIC is defined as the lowest concentration of this compound that inhibits visible growth.

In Vitro Protein Cleavage Assay

This assay demonstrates the direct cleavage of the resistance protein by this compound.

Materials:

-

Purified CalC, CalU16, or CalU19 protein

-

This compound γ1

-

Dithiothreitol (DTT) or other reducing agent

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain

Protocol:

-

In a microcentrifuge tube, combine the purified resistance protein (final concentration ~10 µM) with reaction buffer.

-

Add a reducing agent, such as DTT (final concentration 1 mM), to activate the this compound.

-

Initiate the reaction by adding this compound γ1 (final concentration ~20 µM).

-

Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE.

-

Visualize the protein bands by Coomassie Brilliant Blue staining. Cleavage is indicated by the disappearance of the full-length protein band and the appearance of smaller cleavage products.

Site-Directed Mutagenesis

This protocol is used to substitute the critical glycine residue to confirm its role in the self-sacrifice mechanism.

Materials:

-

Expression plasmid containing the resistance gene

-

Mutagenic primers designed to change the glycine codon (e.g., GGC) to an alanine codon (e.g., GCC)

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli for transformation

Protocol:

-

Design and synthesize complementary mutagenic primers containing the desired nucleotide change.

-

Perform PCR using the expression plasmid as a template and the mutagenic primers.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transform the DpnI-treated DNA into competent E. coli.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Express and purify the mutant protein and test its ability to confer resistance and undergo cleavage as described in protocols 5.1 and 5.2.

Mass Spectrometry Analysis of Protein Cleavage

This technique is used to precisely identify the cleavage site within the resistance protein.

Materials:

-

In vitro cleavage reaction mixture (from protocol 5.2)

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

-

Perform the in vitro cleavage assay as described in protocol 5.2.

-

Separate the cleavage products by SDS-PAGE and excise the protein bands.

-

Perform in-gel tryptic digestion of the protein fragments.

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the resulting tandem mass spectra against the protein sequence to identify the peptides.

-

The cleavage site can be pinpointed by identifying the N-terminal and C-terminal peptides that flank the cleavage point.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in the self-sacrifice mechanism and its investigation.

Caption: The self-sacrifice resistance mechanism signaling pathway.

Caption: Experimental workflow for characterizing self-sacrifice resistance proteins.

Conclusion and Future Perspectives

The self-sacrifice resistance mechanism in this compound-producing bacteria is a remarkable example of evolutionary adaptation to handle the production of a highly toxic metabolite. The CalC, CalU16, and CalU19 proteins, with their conserved START domains, represent a dedicated defense system that ensures the survival of the organism. Understanding this mechanism in detail not only provides fundamental insights into bacterial self-resistance but also has implications for drug development. For instance, inhibitors of this mechanism could potentially be used to enhance the efficacy of this compound-based therapies. Furthermore, the principles of this sacrificial protection could inspire the design of novel protein-based antidotes for other toxic small molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of chemical biology.

References

- 1. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Chemical modification and site-directed mutagenesis of cysteine residues in human placental S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insight into the self-sacrifice mechanism of enediyne resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Editorial: Mass Spectrometry for Adductomic Analysis [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Calicheamicin as an Antibody-Drug Conjugate Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their extreme cytotoxicity, acting at picomolar concentrations, makes them highly effective payloads for antibody-drug conjugates (ADCs). By attaching calicheamicin to a monoclonal antibody that targets a tumor-specific antigen, this potent cell-killing agent can be delivered directly to cancer cells, minimizing systemic toxicity.[1][2] Two this compound-based ADCs, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received FDA approval for the treatment of acute myeloid leukemia and acute lymphoblastic leukemia, respectively, validating the clinical utility of this payload class.[3]

These application notes provide a comprehensive overview of the use of this compound as an ADC payload, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its conjugation to antibodies and subsequent in vitro and in vivo evaluation.

Mechanism of Action

The cytotoxic activity of this compound stems from its ability to cause double-strand breaks in DNA.[4] The process is initiated by the specific binding of the this compound molecule to the minor groove of DNA.[5] Once bound, a cascade of chemical reactions is triggered, leading to the generation of a highly reactive diradical species, p-benzyne, through a process known as the Bergman cyclization.[4][5] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately resulting in the cleavage of both DNA strands.[4] The resulting DNA damage is often irreparable, leading to cell cycle arrest and apoptosis.[5]

Signaling Pathway for this compound-Induced DNA Damage Response

The double-strand breaks induced by this compound activate the DNA Damage Response (DDR) pathway. This signaling cascade is crucial for determining the cell's fate.

Data Presentation

The following tables summarize quantitative data on the in vitro and in vivo efficacy of various this compound-based ADCs.

Table 1: In Vitro Cytotoxicity of this compound ADCs

| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |

| WSU-DLCL2 | CD22 | aCD22-cal ADC | 0.1 - 1 | [3] |

| HCC-1569x2 | Ly6E | aLy6E-cal ADC | 1 - 10 | [3] |

| Jurkat | CD22/Ly6E Negative | aCD22-cal ADC | >1000 | [3] |

| Jurkat | CD22/Ly6E Negative | aLy6E-cal ADC | >1000 | [3] |

| Various BCP-ALL cell lines | CD22 | CMC-544 (inotuzumab ozogamicin) | 0.15 - 4.9 | [6] |

| HL-60 | CD33 | Gemtuzumab ozogamicin | <0.006 (cal equiv) | [7] |

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

| Xenograft Model | Target Antigen | ADC | Dose (mg/kg) | Outcome | Reference |

| WSU-DLCL2 (Non-Hodgkin Lymphoma) | CD22 | aCD22-cal ADC | 3 | Tumor regression | [3] |

| WSU-DLCL2 (Non-Hodgkin Lymphoma) | CD22 | aCD22-cal ADC | 0.3 | Moderate tumor growth inhibition | [3] |

| HCC-1569x2 (Breast Cancer) | Ly6E | aLy6E-cal ADC | 3 | Tumor regression | [3] |

| TNBC (Triple-Negative Breast Cancer) | EFNA4 | PF-06647263 | 0.27, 0.36 | Significant tumor regression | [6] |

| Ovarian Cancer | EFNA4 | PF-06647263 | 0.27, 0.36 | Significant tumor regression | [6] |

| HL-60 (AML) | CD33 | Gemtuzumab ozogamicin | 50 (µg cal/kg) x 3 | Long-term, tumor-free survivors |

Experimental Protocols

Protocol 1: Site-Specific Conjugation of this compound to an Engineered Antibody

This protocol describes the conjugation of an activated this compound derivative to an antibody with an engineered cysteine residue, creating a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

-

Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., 50 mM Tris, pH 7.5)

-

Activated N-acetyl this compound with a pyridyl disulfide linker (nitroPDS-cal)

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction of antibody disulfides (if necessary)

-

Reaction buffer: 50 mM Tris with 2 mM EDTA, pH 7.5

-

Quenching solution: N-ethylmaleimide (NEM)

-

Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

-

Characterization instruments: UV-Vis spectrophotometer, Mass Spectrometer (for DAR determination)

-

Antibody Preparation: If the engineered cysteine is capped, reduce the antibody with a 10-fold molar excess of TCEP for 1-2 hours at room temperature. Purify the reduced antibody using a desalting column equilibrated with reaction buffer.

-

Activation of this compound: Synthesize or procure nitroPDS-cal. Dissolve the activated this compound in an organic solvent like DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Adjust the concentration of the prepared antibody to 5-10 mg/mL in the reaction buffer.

-

Add a 5- to 10-fold molar excess of the dissolved nitroPDS-cal to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

-

Quenching the Reaction: Add a 20-fold molar excess of NEM to cap any unreacted thiol groups on the antibody. Incubate for 30 minutes at room temperature.

-

Purification of the ADC:

-

Remove unconjugated this compound and other small molecules by SEC using a column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

-

Alternatively, HIC can be used to separate ADCs with different DARs.

-

-

Characterization of the ADC:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average DAR by measuring the absorbance at the characteristic wavelengths for the antibody (280 nm) and the this compound payload, or more accurately by mass spectrometry.

-

Assess the level of aggregation by SEC.

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on cancer cell lines.

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

This compound ADC and unconjugated antibody (as a control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the this compound ADC and the unconjugated antibody in complete medium. A typical concentration range would be from 1000 ng/mL down to 0.01 ng/mL.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control.

-

Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 10-30 minutes for CellTiter-Glo®).

-

Read the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Subtract the blank control readings from all other readings.

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the cell viability against the logarithm of the ADC concentration.

-

Calculate the IC50 value using a four-parameter logistic regression model.

-

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes a typical xenograft study in mice to evaluate the in vivo efficacy of a this compound ADC.

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Tumor cells for implantation

-

This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

Animal balance

-